TAS-202 Lead Candidate Synthesis: Exclusive Dependence on 2,4,5-Trimethoxy Substitution Pattern
The anti-rheumatic candidate TAS-202 requires the distinct 2,4,5-trimethoxyphenyl group on one terminus of the diethylaminopyrimidine core and a 3,4,5-trimethoxyphenyl group on the other terminus [1]. Neither the 2,4,6- nor the 2,3,4- regioisomer can substitute, as the 2,4,5- substitution pattern is essential for the compound's anti-angiogenic activity and its potent inhibition of vascular endothelial cell proliferation compared to the natural product magnosalin [1].
| Evidence Dimension | Structural requirement for biological activity |
|---|---|
| Target Compound Data | 2,4,5-trimethoxyphenyl boronic acid (TAS-202 synthesis) |
| Comparator Or Baseline | 2,4,6-trimethoxyphenyl boronic acid; 2,3,4-trimethoxyphenyl boronic acid; 3,4,5-trimethoxyphenyl boronic acid |
| Quantified Difference | Binary (Active vs. Inactive/Unreported); 2,4,5-substitution essential for anti-angiogenic potency |
| Conditions | Suzuki-Miyaura coupling for synthesis of TAS-202; subsequent in vitro endothelial cell proliferation assay and in vivo mouse angiogenesis model |
Why This Matters
Procurement of the 2,4,5- regioisomer is mandatory for replicating the synthesis and evaluating the structure-activity relationship (SAR) of TAS-202 and related magnosalin derivatives.
- [1] Tanaka K, Konno Y, Kuraishi Y, Kimura I, Suzuki T, Kiniwa M. Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration. Bioorg Med Chem Lett. 2002;12(4):623-627. View Source
